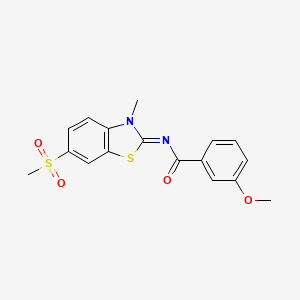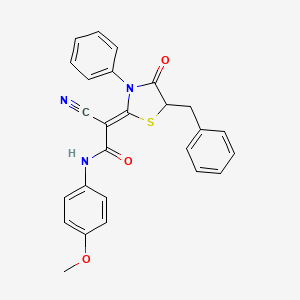![molecular formula C14H15N5O3S B2694683 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide CAS No. 2034200-75-2](/img/structure/B2694683.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a complex compound whose structural framework incorporates elements of thieno[3,2-d]pyrimidine and pyrazole. These structural elements have been significant in medicinal chemistry due to their biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide involves multi-step chemical reactions. Typically, the initial steps involve the preparation of key intermediates such as 2,4-dioxothieno[3,2-d]pyrimidine and 3,5-dimethyl-1H-pyrazole-4-carboxylic acid. These intermediates then undergo coupling reactions facilitated by coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled temperature and pH conditions.
Industrial Production Methods: For large-scale production, flow chemistry techniques or continuous synthesis approaches are often employed. This ensures consistent yields and purity of the compound while optimizing reaction times and conditions. The use of reactors that can maintain precise control over reaction parameters such as temperature, pressure, and mixing rates is crucial.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize the sulfur-containing thieno group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the carbonyl groups within the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and thieno-pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Performed in aqueous or organic solvents at controlled temperatures.
Reduction: Typically carried out in anhydrous conditions to prevent side reactions.
Substitution: Utilizes bases or acids as catalysts under anhydrous conditions to facilitate the reaction.
Major Products:
Oxidation: Leads to the formation of sulfoxides or sulfones depending on the oxidation state.
Reduction: Produces alcohols or amines by reducing carbonyl and nitro groups.
Substitution: Yields various derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Utilized as a building block for synthesizing more complex molecules with potential bioactivity.
Biology: Studied for its potential in modulating biological pathways, particularly those involving enzymes.
Medicine: Investigated for therapeutic uses, including anti-inflammatory, antiviral, and anticancer properties.
Industry: Employed in the synthesis of materials with specific physical or chemical properties.
Mécanisme D'action
Comparing N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide with similar compounds highlights its unique aspects:
Structural Uniqueness: The incorporation of both thieno[3,2-d]pyrimidine and pyrazole elements is distinct.
Biological Activity: Its specific arrangement of functional groups may confer unique biological properties.
Comparaison Avec Des Composés Similaires
Thieno[3,2-d]pyrimidines: Known for their biological activity and use in medicinal chemistry.
Pyrazole Derivatives: Widely studied for their pharmacological activities.
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-7-10(8(2)18-17-7)12(20)15-4-5-19-13(21)11-9(3-6-23-11)16-14(19)22/h3,6H,4-5H2,1-2H3,(H,15,20)(H,16,22)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIVQCCWPLAKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2694602.png)
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2694603.png)
![1-(3,5-Dimethylphenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2694605.png)



![Ethyl 5-(4-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2694612.png)

![1-(4-{[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl]methyl}phenyl)pyrrolidin-2-one](/img/structure/B2694617.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2694619.png)


